3-羟基苯甲酸

概述

描述

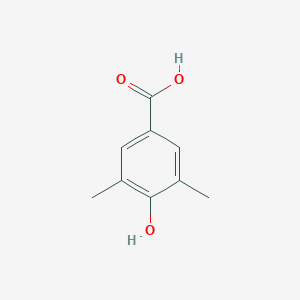

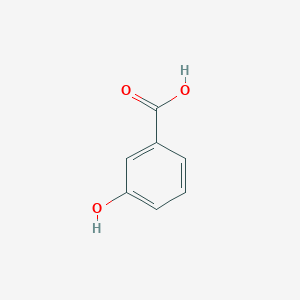

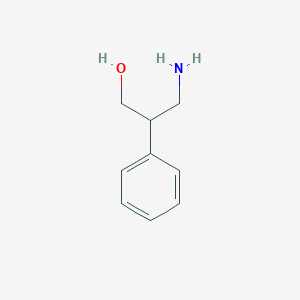

3-Hydroxybenzoic acid, also known as meta-hydroxybenzoic acid or 3-carboxyphenol, is a monohydroxybenzoic acid. It is a white, odorless solid that is soluble in water and ethanol. This compound is naturally occurring and can be found in various plants, such as vanilla beans, raspberries, and tea leaves . It is used in the synthesis of medicinally important compounds and has various applications in the pharmaceutical, cosmetic, and food industries .

科学研究应用

3-Hydroxybenzoic acid has a wide range of scientific research applications:

作用机制

Target of Action

3-Hydroxybenzoic acid (3HBA) is a monohydroxybenzoic acid that is used in the synthesis of medicinally important compounds such as tyrosine kinase Tie-2 inhibitor, amyloidogenesis inhibitor, antioxidant and anti-inflammatory agents based on oxadiazole analogs of resveratrol . It is produced in the gut microflora as one of the three main metabolites formed from the catechin diet .

Mode of Action

It is known that hydroxybenzoic acids have the potential to form strong hydrogen-bonding interactions with other functional groups . This interaction could potentially influence the activity of the target molecules, leading to changes in their function.

Biochemical Pathways

3HBA is involved in various biochemical pathways. It is a component of the structural skeleton of various biologically active small molecules . It is also a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . Furthermore, it is transformed by Pseudomonas putida BS893 via a new pathway via 2,3-dihydroxybenzoate (2,3-DBA) and catechol .

Pharmacokinetics

The two metastable polymorphs are storage stable if phase pure and monotropically related to form I . Depending on its chemical nature, each compound may exist or can be designed in a number of solid-state forms .

Result of Action

The result of 3HBA’s action is largely dependent on its targets and the biochemical pathways it is involved in. For example, as a component of various biologically active small molecules, it can contribute to the therapeutic effects of these molecules . As a major aromatic secondary metabolite, it can impart food with typical organoleptic characteristics .

Action Environment

The action of 3HBA can be influenced by various environmental factors. For instance, the solid form of the compound can have a tremendous impact on materials properties such as solubility and stability . This can profoundly influence industrial processes and the performance of a fine chemical . Furthermore, the transformation of 3HBA by Pseudomonas putida BS893 can be affected by the presence of other compounds .

生化分析

Biochemical Properties

3-Hydroxybenzoic acid is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . It has the potential to form strong hydrogen-bonding interactions with other functional groups .

Cellular Effects

3-Hydroxybenzoic acid can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells . It also has the potential to ameliorate cardiovascular problems related to aging such as hypertension, atherosclerosis, and dyslipidemia .

Molecular Mechanism

3-Hydroxybenzoic acid exerts its effects at the molecular level through various mechanisms. It can inhibit seed germination and root growth by restraining the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly .

Temporal Effects in Laboratory Settings

3-Hydroxybenzoic acid does not undergo decarboxylation at elevated temperature and is stable up to 300℃ . This is in contrast to 2- and 4-hydroxybenzoic acids .

Metabolic Pathways

3-Hydroxybenzoic acid is involved in various metabolic pathways. It can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly .

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid can be synthesized through several methods:

Alkali Fusion of Sodium 3-Sulfobenzoate: This method involves melting sodium 3-sulfobenzoate with alkali at temperatures between 210-220°C.

Reduction of 3-Nitrobenzoic Acid Esters: This method involves the reduction of 3-nitrobenzoic acid esters to produce 3-hydroxybenzoic acid.

Oxidation of 3-Methylphenol or 3-Hydroxybenzaldehyde: This method involves the oxidation of 3-methylphenol or 3-hydroxybenzaldehyde to produce 3-hydroxybenzoic acid.

Industrial Production Methods: In industrial settings, 3-hydroxybenzoic acid is often produced through the alkali fusion method due to its efficiency and cost-effectiveness .

化学反应分析

3-Hydroxybenzoic acid undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: These reactions occur mainly at the ortho or para positions relative to the hydroxyl group.

Amidation: This reaction forms amides such as 3-hydroxybenzamide and 3-hydroxy-N-methylbenzamide.

相似化合物的比较

3-Hydroxybenzoic acid is one of several hydroxybenzoic acids, including:

Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.

p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid): Used as a preservative in cosmetics and pharmaceuticals.

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant properties.

Gentisic Acid (2,5-Dihydroxybenzoic Acid): Used in the treatment of rheumatoid arthritis.

3-Hydroxybenzoic acid is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. It is particularly valued for its role in the synthesis of medicinal compounds and its antioxidant and anti-inflammatory properties .

属性

IUPAC Name |

3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFXRHURBJZNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25302-76-5, 7720-19-6 (mono-hydrochloride salt) | |

| Record name | 3-Hydroxybenzoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25302-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021610 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000158 [mmHg] | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-06-9 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZFW40OJ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-hydroxybenzoic acid interact with biological systems?

A1: Research indicates 3-hydroxybenzoic acid can inhibit magnesium chelatase activity in plants like cress and barley. [] This enzyme is crucial for chlorophyll synthesis, and its inhibition disrupts chlorophyll production, impacting plant growth and development. [] Additionally, 3-hydroxybenzoic acid exhibits antibacterial activity and influences bacterial communication systems. [, ]

Q2: What are the downstream effects of 3-hydroxybenzoic acid on Staphylococcus aureus?

A2: Studies show that 3-hydroxybenzoic acid effectively inhibits the Agr and Sar quorum sensing systems in Staphylococcus aureus, leading to reduced biofilm formation and dispersion. [] This inhibition also significantly impacts the bacteria's spreading ability, hemolytic activity, and proteolytic activity. []

Q3: How does 3-hydroxybenzoic acid affect the production of virulence factors in Xanthomonas campestris pv. campestris?

A3: Research suggests that 3-hydroxybenzoic acid, acting as a diffusible factor, plays a crucial role in the biosynthesis of xanthomonadin, a pigment vital for the pathogen's virulence. [] Interfering with 3-hydroxybenzoic acid production disrupts xanthomonadin biosynthesis, subsequently impacting the production of other virulence factors and attenuating the bacteria's virulence in host plants. []

Q4: What is the molecular formula and weight of 3-hydroxybenzoic acid?

A4: The molecular formula of 3-hydroxybenzoic acid is C7H6O3, and its molecular weight is 138.12 g/mol.

Q5: How can spectroscopic techniques aid in characterizing 3-hydroxybenzoic acid?

A5: Techniques like Infrared (IR), 1H NMR, and 13C NMR spectroscopy provide valuable structural information. [] For instance, IR spectroscopy can identify functional groups such as the carboxylic acid and hydroxyl groups present in the molecule. [] Meanwhile, NMR spectroscopy can elucidate the arrangement of hydrogen and carbon atoms in the molecule. []

Q6: How does the structure of 3-hydroxybenzoic acid influence its use in liquid crystal applications?

A6: The presence of both a rigid aromatic ring and a flexible carboxylic acid group in 3-hydroxybenzoic acid makes it a suitable building block for liquid crystal materials. [, , ] By modifying the substituents on the aromatic ring and varying the length of the terminal alkyl chains, researchers can fine-tune the mesomorphic properties of the resulting liquid crystals. [, , ]

Q7: What catalytic properties of 3-hydroxybenzoic acid derivatives contribute to their use in analytical chemistry?

A7: Derivatives like 2,4,6-tribromo-3-hydroxybenzoic acid are used as chromogenic agents in enzymatic assays. [, ] For example, they significantly enhance the sensitivity of cholesterol detection methods by forming intensely colored products upon reaction with hydrogen peroxide generated during enzymatic cholesterol oxidation. [, ]

Q8: How does computational chemistry contribute to understanding the properties and behavior of 3-hydroxybenzoic acid?

A8: Density functional theory (DFT) calculations play a crucial role in predicting the vibrational modes and spectroscopic properties of 3-hydroxybenzoic acid and its cocrystals. [] These calculations offer valuable insights into the intermolecular interactions, particularly hydrogen bonding, influencing the cocrystal formation and stability. []

Q9: How do structural modifications of 3-hydroxybenzoic acid influence its biological activity?

A9: Studies indicate that the position and number of hydroxyl groups on the benzene ring greatly impact the antialgal activity of hydroxybenzoic acid derivatives. [] For instance, gallic acid, with three hydroxyl groups, exhibits stronger growth inhibition on Microcystis aeruginosa compared to 3-hydroxybenzoic acid or salicylic acid. []

Q10: What structural features of 3-hydroxybenzoic acid are essential for its role as a diffusible factor in Xanthomonas campestris pv. campestris?

A10: Research on 3-hydroxybenzoic acid and its derivatives reveals that the hydroxyl group and its specific position on the aromatic ring are crucial for the compound's function in xanthomonadin biosynthesis. [] Modifications to these structural features can significantly impact the compound's biological activity in this context. []

Q11: How is the impact of 3-hydroxybenzoic acid on amyloid beta aggregation studied?

A11: In vitro studies have demonstrated the potential of 3-hydroxybenzoic acid and its metabolite, 3-(3´-hydroxyphenyl)propionic acid, to inhibit the formation of toxic amyloid beta aggregates. [] These findings suggest a potential role for these compounds in mitigating amyloid beta-induced neurotoxicity, a key hallmark of Alzheimer's disease. []

Q12: What in vivo models are used to study the effects of 3-hydroxybenzoic acid and related compounds?

A12: Researchers utilize rodent models to investigate the bioavailability and bioactivity of 3-hydroxybenzoic acid and its metabolites, particularly in the context of Alzheimer's disease. [] These studies often involve orally administering 3-hydroxybenzoic acid-containing extracts, like grape seed polyphenol extract, and analyzing the compound's distribution and effects in the brain. []

Q13: What analytical techniques are employed to investigate the metabolism of 3-hydroxybenzoic acid in bacterial systems?

A13: To study the degradation pathways of 3-hydroxybenzoic acid in bacteria, researchers utilize techniques like high-performance liquid chromatography (HPLC) to identify and quantify metabolic intermediates. [, ] Gas chromatography-mass spectrometry (GC-MS) is another powerful tool employed for analyzing the metabolic breakdown products of 3-hydroxybenzoic acid in bacterial cultures. []

Q14: How is 3-hydroxybenzoic acid content determined in plant materials like Artemisiae Argyi Folium?

A14: High-performance liquid chromatography (HPLC) is the preferred method for quantifying 3-hydroxybenzoic acid in complex plant matrices. [] This technique allows for the separation and detection of 3-hydroxybenzoic acid, enabling researchers to assess its presence and levels in various plant species and their processed forms. []

Q15: How does the formation of cocrystals impact the solubility of 3-hydroxybenzoic acid?

A15: Studies on cocrystal formation, such as those between 3-hydroxybenzoic acid and pyrazinamide or piracetam, highlight the potential of this approach to modify the compound's physicochemical properties, including solubility. [, ] Cocrystallization can lead to altered dissolution rates and solubility profiles, offering opportunities to enhance the bioavailability and efficacy of pharmaceutical compounds. [, ]

Q16: How is the biodegradability of 3-hydroxybenzoic acid studied in environmental settings?

A16: Researchers isolate and characterize thermophilic Bacillus species from environments like decayed wood bark and hot springs to study their ability to degrade aromatic compounds, including 3-hydroxybenzoic acid. [] These studies help understand the biodegradation pathways and the role of specific microbial communities in breaking down such compounds under thermophilic conditions. []

Q17: How do interdisciplinary approaches contribute to our understanding of 3-hydroxybenzoic acid?

A17: Combining chemical synthesis, material characterization, and device fabrication allows scientists to explore the potential of 3-hydroxybenzoic acid derivatives in advanced applications like photosensitive liquid crystals. [] This interdisciplinary approach merges organic chemistry, materials science, and engineering to develop innovative materials with tailored properties for optoelectronic devices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)